BML-277, also known as Chk2 Inhibitor II or 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a small molecule that acts as a potent and selective inhibitor of checkpoint kinase 2 (Chk2). [, , , ] Chk2 is a serine/threonine protein kinase that plays a crucial role in the DNA damage response pathway. [, , ] In response to DNA damage, Chk2 initiates cell cycle arrest and DNA repair mechanisms. [] Dysregulation of Chk2 has been implicated in various human diseases, including cancer. []
The synthesis of BML-277 involves several chemical reactions that lead to the formation of its benzimidazole framework. The compound is synthesized through a multi-step process that typically includes:
The specific reaction conditions (e.g., temperature, time, and solvent) can significantly affect the yield and purity of BML-277, but detailed procedures are often proprietary to manufacturers .
BML-277 features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
The compound exhibits a pale yellow solid form, indicating its crystalline nature .
BML-277 primarily acts through competitive inhibition of checkpoint kinase 2, which is involved in DNA damage repair pathways. Key reactions include:
Experimental setups have demonstrated that BML-277 can significantly reduce the phosphorylation levels of substrates in vitro, confirming its role as an effective inhibitor .
The mechanism by which BML-277 exerts its effects involves several key processes:
BML-277 possesses several notable physical and chemical properties:
These properties facilitate its use in various biological assays and applications.
BML-277 has significant implications in scientific research and potential therapeutic applications:
BML-277 (Chk2 Inhibitor II) is a potent and highly selective checkpoint kinase 2 (CHK2) inhibitor with an IC50 of 15 nM. It functions through ATP-competitive inhibition, binding to the ATP-binding pocket of CHK2 with a Ki of 37 nM. Structural analyses reveal that BML-277 docks into the homology model of the CHK2 ATP-binding site, leveraging its benzimidazole core to form critical hydrogen bonds with key residues (e.g., Cys319 and Glu302), thereby obstructing ATP access. This binding is highly specific, with >100-fold selectivity over CHK1 and other kinases. Under physiological conditions (intracellular ATP ≈ 10 mM), a 5 µM concentration of BML-277 achieves 42% CHK2 inhibition due to ATP competition, aligning with its observed EC50 of 3–7.6 µM for radioprotection in T-cells [2] [6].
Table 1: Biochemical Parameters of BML-277
Parameter | Value | Experimental Context |
---|---|---|
IC50 (CHK2) | 15 ± 6.9 nM | Recombinant human CHK2 kinase assay |
Ki | 37 nM | ATP-competitive binding kinetics |
EC50 | 3–7.6 µM | Radioprotection in CD4+/CD8+ T-cells |
ATP Km | 99 µM | CHK2 enzymatic kinetics |
This targeted inhibition disrupts CHK2’s role in DNA damage signaling, preventing its autophosphorylation and dimerization, which are essential for full kinase activation [2].
BML-277 effectively suppresses CHK2 phosphorylation at Thr68 (p-CHK2T68), a critical activation site primed by phosphatidylinositol 3-kinase-related kinases (PIKKs). In oxaliplatin-resistant colorectal cancer (CRC) cells, BML-277 (5–10 µM) reduces p-CHK2T68 levels by >70%, concomitantly diminishing phosphorylation of downstream effectors:
Consequently, BML-277 amplifies DNA damage markers (e.g., γH2AX) and impairs repair fidelity. In irradiated lymphocytes, it reduces radiation-induced p-CHK2 and γH2AX foci, mitigating apoptosis by 40–60% [1] [6].
Table 2: BML-277 Effects on DNA Damage Phosphorylation Dynamics
Target | Modulation by BML-277 | Functional Consequence |
---|---|---|
p-CHK2T68 | ↓ 70–80% | Impaired CHK2 activation & dimerization |
PARP1 phosphorylation | ↓ 60–80% | Reduced PARylation & base excision repair |
FANCD2 monoubiquitination | ↓ 50% | Disrupted ICL repair & homologous recombination |
γH2AX foci | ↑ 2.5-fold | Persistent DNA double-strand breaks |
BML-277 disrupts the Fanconi anemia (FA) pathway, a specialized mechanism for repairing DNA interstrand crosslinks (ICLs) via homologous recombination (HR). In oxaliplatin-resistant CRC cells, CHK2 phosphorylates FANCD2, promoting its recruitment to ICL sites. BML-277 (10 µM) inhibits this interaction, reducing FANCD2 foci formation by 50% and suppressing HR efficiency by 60–75%, as measured by RAD51 foci and reporter assays [3] [7] [9].
Mechanistically, BML-277:
This synthetic lethality is exploitable in HR-deficient cancers, where BML-277 exacerbates genomic instability, reducing viability in oxaliplatin-resistant CRC spheroids by 40% [3].
Table 3: BML-277 Effects on Fanconi Anemia Pathway & HR Repair
FA/HR Component | Effect of BML-277 | Repair Deficiency |
---|---|---|
FANCD2 monoubiquitination | ↓ 50% | Failed ICL unhooking |
FANCD2 foci formation | ↓ 50% | Defective damage site recruitment |
RAD51 foci | ↓ 60–75% | Impaired homologous recombination |
Chromosomal aberrations | ↑ 3-fold | Persistent DSBs & genomic instability |
BML-277’s efficacy intersects with the PIKK family network (ATM, ATR, DNA-PKcs), which coordinates DNA damage responses. In oxaliplatin-resistant CRC, PIKKs hyperactivate CHK2 via Thr68 phosphorylation. While BML-277 does not directly inhibit PIKKs, it disrupts their downstream signaling crosstalk:
In OR CRC xenografts, BML-277 treatment reduces tumor growth by 50% by exploiting PIKK/CHK2 dependency, validating CHK2 as a therapeutic target in resistant cancers [1] [3] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7